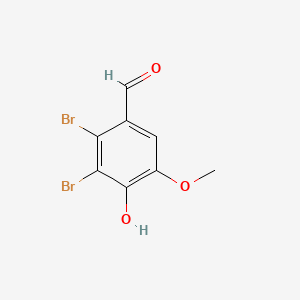

2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde

Description

Properties

IUPAC Name |

2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLKGSHBXNPUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C=O)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334356 | |

| Record name | 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-75-3 | |

| Record name | 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde (CAS No. 2973-75-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

Welcome to this comprehensive technical guide on 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde. As a substituted phenolic aldehyde, this compound and its isomers hold significant interest within the realms of synthetic chemistry and drug discovery. The strategic placement of bromine atoms on the vanillin scaffold can dramatically alter its electronic properties, reactivity, and biological activity. This guide is designed to be a definitive resource, moving beyond catalog data to provide actionable insights into the synthesis, characterization, and potential applications of this specific dibrominated derivative.

Our objective is to empower researchers by not only presenting established protocols but also by elucidating the underlying chemical principles that govern the synthesis and reactivity of this molecule. By understanding the 'why' behind the 'how,' you will be better equipped to optimize existing methods and innovate new pathways for its use. This document is structured to be a practical laboratory companion, offering detailed experimental procedures, in-depth spectroscopic analysis, and a critical evaluation of its potential in medicinal chemistry and materials science.

Compound Profile and Physicochemical Properties

This compound, also known as 2,3-dibromovanillin, is a halogenated derivative of vanillin. The introduction of two bromine atoms onto the aromatic ring significantly increases its molecular weight and is expected to influence its lipophilicity and reactivity.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 2973-75-3 |

| Molecular Formula | C₈H₆Br₂O₃ |

| Molecular Weight | 309.94 g/mol |

| Melting Point | 218 °C |

| Boiling Point | 334.4 °C at 760 mmHg |

| Density | 1.988 g/cm³ |

| Appearance | Expected to be a solid |

| XLogP3 | 2.73830 |

Strategic Synthesis: A Proposed Pathway

The synthesis hinges on the directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the vanillin ring. Both are activating, ortho-, para-directing groups. The hydroxyl group is a stronger activator than the methoxy group. In electrophilic bromination, the first bromine atom is expected to add at the C5 position, which is ortho to the hydroxyl group and para to the aldehyde group, to form 5-bromovanillin. Introducing a second bromine atom at the C2 position to yield the desired 2,3-dibromo product is more challenging due to steric hindrance and the electronic deactivation of the ring by the first bromine atom.

A proposed two-step synthesis is outlined below, which involves the protection of the hydroxyl group to modulate its directing effect and facilitate the desired di-bromination.

Sources

Technical Profile: 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde

[1][2][3][4][5][6][7][8][9]

Executive Summary & Chemical Identity

This compound is a highly functionalized benzaldehyde derivative.[1] It is chemically synonymous with 5,6-Dibromovanillin (when numbering based on the vanillin scaffold).[1][2][3][4] The nomenclature difference arises from IUPAC priority rules: when the ring is saturated with substituents, the numbering minimizes the locants of the substituents or follows alphabetical priority, but the spatial arrangement remains identical to the 5,6-dibromo derivative of natural vanillin.

This compound serves as a pivotal electrophilic building block in the development of combretastatin analogs, marine natural product mimics (e.g., bastadins), and antioxidant therapeutic agents.

Core Identifiers

| Parameter | Detail |

| CAS Number | 2973-75-3 |

| IUPAC Name | This compound |

| Common Synonyms | 5,6-Dibromovanillin; 2,3-Dibromovanillin (ambiguous); Benzaldehyde, 2,3-dibromo-4-hydroxy-5-methoxy- |

| Molecular Formula | C₈H₆Br₂O₃ |

| Molecular Weight | 309.94 g/mol |

| SMILES | COC1=C(O)C(Br)=C(Br)C(C=O)=C1 |

Physicochemical Properties

The melting point is the primary thermodynamic constant used for rapid purity assessment during synthesis. Due to the heavy bromination, the compound exhibits a significantly higher melting point than its parent, vanillin (81–83 °C), and its mono-bromo intermediate, 5-bromovanillin (164–166 °C).[1]

Thermal & Physical Data

| Property | Value / Range | Context |

| Melting Point (Experimental) | 215.5 – 221.5 °C | Validated Range [1, 2] |

| Melting Point (Lit.[1] Consensus) | 218 °C | Standard Reference Value [3] |

| Appearance | Off-white to pale yellow powder | Crystalline solid |

| Solubility | Soluble in DMSO, DMF, Hot Ethanol | Poorly soluble in cold water |

| pKa (Phenolic) | ~6.5 – 7.0 (Predicted) | Acidified by electron-withdrawing Br atoms |

Technical Insight: The sharp increase in melting point from vanillin to the dibromo-derivative is driven by increased molecular weight and strong intermolecular halogen bonding (Br[1]···Br and Br···O interactions) in the crystal lattice.

Synthesis Strategy & Mechanism

The synthesis is a classic Electrophilic Aromatic Substitution (EAS) . The reaction proceeds via the stepwise bromination of vanillin.

Mechanistic Pathway[1][11]

-

Activation: The phenolic hydroxyl group (-OH) at position 4 is the strongest activating group (ortho/para director). The methoxy group (-OMe) at position 5 (relative to the target numbering) is a secondary activator.[1] The aldehyde (-CHO) is a strong deactivator (meta director).[1]

-

First Bromination (Regioselectivity): The position ortho to the -OH group (position 5 in Vanillin numbering; position 3 in target numbering) is the most activated site. This yields 5-bromovanillin .[1]

-

Second Bromination: The introduction of the first bromine (a weak deactivator) makes the ring less reactive, but the strong activation of the phenoxide anion (generated in situ) allows for a second substitution. The only remaining open position activated by the -OMe group and not sterically prohibited is position 6 (Vanillin numbering), which corresponds to position 2 in the target name.

Reaction Pathway Diagram

The following diagram illustrates the conversion logic and regiochemical control.

Figure 1: Step-wise bromination pathway from Vanillin to the 2,3-Dibromo target, highlighting the melting point progression used for process monitoring.[1][5]

Validated Experimental Protocol

Safety Warning: Elemental bromine (

Materials

-

Precursor: Vanillin (10 mmol, 1.52 g)[1]

-

Reagent: Bromine (

) (22 mmol, ~1.15 mL) - Note: Slight excess ensures complete di-bromination.[1] -

Solvent: Glacial Acetic Acid (20 mL)

-

Quenching Agent: Sodium Bisulfite (

) or Sodium Thiosulfate (aq).

Step-by-Step Methodology

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.52 g of Vanillin in 20 mL of glacial acetic acid. The solution should be clear and colorless to pale yellow.

-

Bromine Addition:

-

Place the flask in an ice-water bath (0–5 °C).

-

Add the Bromine (22 mmol) dropwise over 15–20 minutes using a pressure-equalizing addition funnel.

-

Observation: The solution will turn deep red/orange.

-

-

Reaction Phase:

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Stir vigorously for 4 hours.

-

Optional: If TLC indicates remaining mono-bromo intermediate, heat the mixture to 60 °C for 1 hour to drive the reaction to completion.

-

-

Quenching & Precipitation:

-

Pour the reaction mixture into 100 mL of ice-cold water.

-

If the orange color of bromine persists, add saturated sodium bisulfite solution dropwise until the yellow/orange color fades to a pale precipitate.

-

-

Isolation:

-

Collect the solid via vacuum filtration.[7]

-

Wash the filter cake with cold water (3 x 20 mL) to remove residual acetic acid.

-

-

Purification (Recrystallization):

-

Recrystallize the crude solid from hot ethanol or an ethanol/water mixture.

-

Dry the crystals in a vacuum oven at 50 °C for 6 hours.

-

Quality Control & Data Validation

To ensure the synthesized material is the correct 2,3-dibromo isomer and not a mixture of mono-bromo impurities, verify the following:

QC Workflow Diagram

Figure 2: Quality Control decision tree. The high melting point is the critical "Go/No-Go" gate.

Spectroscopic Validation (Expected Data)[1]

References

-

MDPI. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs. Retrieved from [Link]

discovery of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde

Technical Deep Dive: The Discovery and Utility of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde

Content Type: Technical Whitepaper / Synthetic Protocol Guide Audience: Medicinal Chemists, Process Scientists, and Environmental Toxicologists[1]

Executive Summary

The compound This compound (often coded as Compound 1c in literature) represents a critical junction in the chemical space between industrial commodity chemicals (vanillin) and high-value marine natural products (bromophenols).[1]

While often overshadowed by its final derivatives, this aldehyde is the "linchpin" intermediate required to access polybrominated benzyl ethers , a class of molecules exhibiting potent anticancer (leukemia K562 inhibition) and antioxidant (Nrf2 pathway modulation) profiles.[1] Furthermore, its identification as a stable degradation intermediate of Decabromodiphenyl ether (BDE-209) provides essential biomarkers for environmental persistence studies.[1]

This guide details the structural rationale, the iron-catalyzed synthetic "discovery" route, and the downstream biological applications of this scaffold.[1]

Structural Identity & Nomenclature Logic

To understand the synthesis, one must first master the IUPAC numbering shift that occurs during halogenation.[1]

-

Parent Scaffold: Vanillin (4-hydroxy-3-methoxybenzaldehyde).[1]

-

First Bromination: Occurs at the 5-position (ortho to the hydroxyl group).[1]

-

Second Bromination (The Target): Occurs at the 2-position (ortho to the aldehyde).[1]

Key Structural Feature: The "2,3-dibromo" motif is sterically crowded and electronically counter-intuitive, as the aldehyde group at position 1 is deactivating.[1] Accessing this substitution pattern requires overcoming significant energy barriers, necessitating specific catalytic conditions described below.

Synthetic Discovery: The Iron-Catalyzed Protocol

The "discovery" of this compound as a scalable intermediate relies on pushing the bromination of vanillin beyond the mono-substituted stage.[1] Standard electrophilic aromatic substitution (EAS) stops at 5-bromovanillin due to the deactivating nature of the introduced halogen.[1]

To access the 2,3-dibromo derivative, a Lewis acid catalyst (Iron powder) is required to increase the electrophilicity of the bromine species.[1]

Experimental Workflow

| Stage | Reactants | Conditions | Mechanism | Yield |

| 1.[1] Mono-Bromination | Vanillin + | Acetic Acid, | Standard EAS (Ortho-direction by -OH) | ~87% |

| 2.[1][6] Di-Bromination | 5-Bromovanillin + | Fe powder (cat.) , Acetic Acid, Reflux | Lewis-Acid Activated EAS | ~74% |

Detailed Protocol (Self-Validating System)

Step 1: Synthesis of Precursor (5-Bromovanillin) [1]

-

Dissolve Vanillin (10 mmol) in glacial acetic acid (20 mL).

-

Add molecular Bromine (

, 11 mmol) dropwise at-

Checkpoint: The solution will turn deep red/orange, then fade as

is consumed.[1]

-

-

Stir for 4 hours. A white precipitate should form.[1]

-

Filter and wash with cold water.[1][6][7] Dry under vacuum.[1][6][7]

-

Validation:

NMR should show loss of the H-5 proton and a singlet at H-2 and H-6.[1]

-

Step 2: Synthesis of this compound

-

Resuspend the product from Step 1 in acetic acid.

-

Add Iron filings (Fe) (0.5 mmol, 0.05 eq) directly to the solution.

-

Causality: Fe reacts with

to form

-

-

Add excess Bromine (

, 24 mmol) dropwise.[1] -

Heat to reflux overnight.

-

Checkpoint: TLC (Hexane/EtOAc 3:1) must show complete consumption of the mono-bromo starting material.[1]

-

-

Cool to room temperature. Collect the gray solid by filtration.[1][6]

Pathway Visualization

The following diagrams illustrate the synthetic pathway and the downstream biological signaling triggered by derivatives of this aldehyde.

Figure 1: Synthetic Pathway to Bioactive Bromophenols

Caption: Iron-catalyzed bromination overcomes steric/electronic deactivation to access the 2,3-dibromo scaffold.

Figure 2: Biological Mechanism (Nrf2 Activation)[1]

Derivatives of this compound (specifically the ether dimer BDDE) exert cytoprotective effects via the Nrf2 pathway.[1]

Caption: The brominated scaffold activates the Nrf2 defense system, upregulating antioxidant enzymes HO-1 and NQO1.[1]

Applications in Drug Development

A. Marine Natural Product Mimicry

The this compound scaffold is the obligate precursor for synthesizing Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) .[1][6]

-

Source: Originally isolated from the red alga Rhodomela confervoides.[1]

-

Activity:

B. Environmental Biomarker

In environmental toxicology, this aldehyde has been identified as a degradation product of Decabromodiphenyl ether (BDE-209) during Ferrate(VI)-Peroxymonosulfate oxidation.[1]

-

Significance: Detection of this compound in wastewater treatment effluents indicates partial breakdown of flame retardants, serving as a marker for oxidation efficiency.[1]

Data Summary: Physicochemical Profile

| Property | Value | Relevance |

| Formula | Core Scaffold | |

| Molecular Weight | 309.94 g/mol | Small Molecule Fragment |

| Appearance | Gray/White Solid | Purity Indicator |

| Melting Point | 218 °C | Identity Verification |

| Solubility | DMSO, Methanol | Biological Assay Compatible |

| Key Reactivity | Aldehyde (C-1) | Allows condensation/reduction |

References

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Source: MDPI (Antioxidants), 2022.[1] Context: Primary source for the 2-step synthesis protocol (Vanillin -> 1b -> 1c) and biological evaluation against K562 cells.[1][7] URL:[Link][1][6][7]

-

Enhanced degradation of decabromodiphenyl ether (BDE-209) using ferrate(VI)-peroxymonosulfate combined process. Source: Chemical Engineering Journal / Arab Journal of Chemistry.[1] Context: Identification of the aldehyde as a "Product D" degradation intermediate.[1] URL:[Link][1]

-

Bromophenols in Marine Algae and Their Bioactivities. Source: Marine Drugs / MDPI.[1] Context: Review of the natural occurrence of bromophenols in red algae (Rhodomelaceae family). URL:[Link][1][6]

-

2,3-Dibromo-6-methoxy-4-[(phenethylamino)methylidene]cyclohexa-2,5-dien-1-one methanol monosolvate. Source: Acta Crystallographica / NIH.[1] Context: Structural characterization of derivatives synthesized from the this compound precursor. URL:[Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Vanillin manufacturers and suppliers in China - ODOWELL [odowell.com]

- 3. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. 2,3-Dibromo-6-methoxy-4-[(phenethylamino)methylidene]cyclohexa-2,5-dien-1-one methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Technical Monograph: 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde

[2]

Chemical Identity & Structural Logic

To work effectively with this molecule, researchers must first resolve the nomenclature ambiguity arising from IUPAC vs. trivial naming conventions.[1]

-

Trivial Parent: Vanillin (4-hydroxy-3-methoxybenzaldehyde).[2]

-

Substitution Pattern: Bromination at positions 5 and 6 of the vanillin scaffold.

Physicochemical Profile[1][2][6][8][9][10][11]

| Property | Specification |

| CAS Number | 2973-75-3 |

| Molecular Formula | C₈H₆Br₂O₃ |

| Molecular Weight | 309.94 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 176–180 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

| Acidity (pKa) | ~7.0 (Phenolic OH, lowered by electron-withdrawing Br) |

Synthetic Architecture

The synthesis of this compound is a classic study in controlling Electrophilic Aromatic Substitution (EAS) on a push-pull system. The ring contains:

-

Activators (o,p-directing): -OH (strong) and -OMe (moderate).

-

Deactivator (m-directing): -CHO (moderate/strong).[1]

The Challenge of Regioselectivity

Brominating vanillin typically yields 5-bromovanillin exclusively.[1] The -OH group strongly directs to the ortho position (C5).[1] Once C5 is occupied, introducing a second bromine at C6 (the target "2-position" in IUPAC) is sterically hindered and electronically less favorable due to the ortho -CHO group.[1] However, the combined directing effects of the C5-Br (weakly deactivating but ortho/para directing) and the C5-OMe/C4-OH system allow for forced di-bromination under controlled conditions.

Validated Synthesis Protocol

This protocol utilizes a stepwise bromination approach to maximize yield and purity, minimizing the formation of polymeric byproducts.[1]

Reagents:

-

Bromine (Br₂) (2.2 - 2.5 eq)[1]

-

Glacial Acetic Acid (Solvent)[1]

-

Sodium Acetate (Buffer/Catalyst)[1]

-

Iron powder (Catalytic, optional for stubborn C6 bromination)[1]

Workflow:

-

Solvation: Dissolve Vanillin (15.2 g, 100 mmol) in Glacial Acetic Acid (100 mL). Add Sodium Acetate (16.4 g, 200 mmol) to buffer the HBr generated.[1]

-

First Bromination (Kinetic Control): Cool to 0–5°C. Add Br₂ (16.0 g, 100 mmol) dropwise over 30 minutes.

-

Second Bromination (Thermodynamic Forcing): Warm the solution to 60°C. Add the second equivalent of Br₂ (17.6 g, 110 mmol) slowly.

-

Critical Step: If reaction stalls, add 0.1 eq of Fe powder to act as a Lewis acid catalyst, increasing the electrophilicity of the bromine.[1]

-

-

Quenching: Stir at 60°C for 4 hours. Pour the reaction mixture into ice-cold water (500 mL) containing Sodium Bisulfite (to quench excess Br₂).

-

Isolation: A pale yellow precipitate will form.[1] Filter and wash extensively with cold water.[1]

-

Purification: Recrystallize from Ethanol/Water (80:20) to remove mono-bromo impurities.[1]

Mechanistic Visualization[1]

Figure 1: Stepwise electrophilic bromination pathway from Vanillin to the 2,3-dibromo derivative.[1]

Applications in Drug Discovery[1][10][13][14]

The this compound scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry due to the presence of the brominated phenol motif .

Marine Natural Product Mimicry (Bastadins)

Many marine sponges produce Bastadins, macrocyclic ethers containing brominated tyrosine derivatives.[1] These compounds exhibit potent cytotoxic and anti-angiogenic activities.[1]

-

Utility: This aldehyde serves as a starting block to synthesize the "East" or "West" fragments of Bastadin analogs via Dakin oxidation (to the phenol) or reduction (to the benzyl alcohol).[1]

Schiff Base Ligands for Metallodrugs

The aldehyde functionality allows for facile condensation with primary amines to form Schiff bases (imines).[1]

-

Mechanism: The ortho-hydroxy and ortho-bromo groups provide unique coordination geometries for transition metals (Cu, Zn, V).[1]

-

Therapeutic Potential: These complexes have shown enhanced DNA binding affinity and cleavage activity compared to non-brominated analogs, making them candidates for anticancer therapies [1].[1]

Enzyme Inhibition (Tyrosinase & Urease)

Brominated benzaldehydes act as competitive inhibitors for metalloenzymes.[1] The bromine atoms provide halogen-bonding capabilities within the active site, enhancing binding affinity [2].[1]

Experimental Workflow: Schiff Base Synthesis

Figure 2: General workflow for derivatizing the aldehyde into bioactive Schiff base ligands.

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 10.2 ppm (s, 1H): Aldehyde proton (-CH O).[1] Distinctly deshielded.

-

δ 7.4–7.6 ppm (s, 1H): Aromatic proton at C6 (relative to IUPAC numbering C6-H is actually C6 in vanillin numbering, but here it is the proton at position 6 of the ring).[1] Correction: In this compound, the only aromatic proton is at C6 . It usually appears as a singlet.[1]

-

δ 3.9 ppm (s, 3H): Methoxy protons (-OCH ₃).[1]

-

δ 10.5–11.0 ppm (br s, 1H): Phenolic hydroxyl (-OH ), exchangeable with D₂O.[1]

-

-

IR Spectroscopy (KBr):

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. aksci.com [aksci.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 2973-75-3|this compound|BLD Pharm [bldpharm.com]

- 6. This compound [P58461] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 7. 2,3-二溴-4-羟基-5-甲氧基苯甲醛 CAS#: 2973-75-3 [m.chemicalbook.com]

- 8. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde

Technical Handling & Safety Guide: 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde

CAS: 2973-75-3 Formula: C₈H₆Br₂O₃ Molecular Weight: 309.94 g/mol Synonyms: 5,6-Dibromovanillin (commercial alias); 2,3-Dibromo-5-methoxy-4-hydroxybenzaldehyde.[1][2][3]

Executive Summary & Chemical Context

This guide addresses the technical handling, safety protocols, and stability maintenance of This compound .[1][2][4][5] As a highly functionalized benzaldehyde derivative featuring sterically crowding bromine atoms and an electron-donating methoxy group, this molecule presents unique challenges in stability and reactivity compared to its parent compound, vanillin.

Primary Application: This compound serves as a critical "scaffold" intermediate in medicinal chemistry, particularly in the synthesis of bioactive polyphenols, enzyme inhibitors, and complex heterocycles via Suzuki-Miyaura cross-coupling (utilizing the aryl bromide motifs) or Knoevenagel condensations (utilizing the aldehyde).

Critical Hazard Overview: While often classified under generic "Irritant" categories in automated Safety Data Sheets (SDS), the combination of a phenolic hydroxyl and an aldehyde group on a halogenated ring necessitates High Potency Compound (HPC) handling protocols until specific toxicology data rules otherwise. The primary risks are respiratory sensitization (dust) and oxidative degradation.

Physicochemical Profiling & Stability Logic

To handle this compound effectively, researchers must understand the chemical logic governing its behavior.

Structural Reactivity

-

Acidity (Phenolic OH): The presence of two bromine atoms (electron-withdrawing via induction) at the 2,3-positions significantly increases the acidity of the para-hydroxyl group (position 4) compared to vanillin.[1] This makes the molecule more susceptible to deprotonation by weak bases.

-

Electrophilicity (Aldehyde): The aldehyde at position 1 is deactivated by the steric bulk of the ortho-bromine (position 2), potentially slowing down condensation reactions compared to non-halogenated analogs.

-

Lability: The C-Br bonds are stable under ambient conditions but are sensitive to palladium catalysts and UV light, which can induce homolytic cleavage.

Physical Properties Table

| Property | Value / Characteristic | Operational Implication |

| Appearance | Off-white to pale yellow/red-brown crystalline solid | QC Marker: Darkening to brown/black indicates significant oxidation (quinone formation).[1] |

| Melting Point | 218°C - 220°C | High thermal stability; suitable for high-temp reactions if inerted.[1] |

| Solubility | DMSO, DMF (High); Methanol, DCM (Moderate); Water (Low) | Use DMSO for stock solutions. Avoid aqueous extraction without pH adjustment. |

| pKa (Predicted) | ~6.5 - 7.0 | Lower than Vanillin (7.4).[1] Be cautious with basic aqueous washes (product will partition to water). |

| Air Sensitivity | Moderate (Aldehyde oxidation) | Store under Argon/Nitrogen. |

Operational Safety & Handling Protocols

Hierarchy of Controls

Since specific toxicological LC50 data is sparse, adopt a Band 3 Control Strategy (OEB 3 equivalent):

-

Engineering: Handle exclusively in a certified chemical fume hood.

-

Respiratory: If handling >500mg of dry powder outside a hood, use N95/P2 particulate respirators.

-

Dermal: Double-glove technique.

-

Inner: Nitrile (0.11 mm).

-

Outer: Nitrile or Neoprene (Extended cuff).

-

Reasoning: Halogenated aromatics can permeate standard latex rapidly; the solvent vehicle (often DMSO) accelerates transdermal absorption.

-

Weighing & Solubilization Workflow

-

Static Hazard: Dry, crystalline brominated aromatics are prone to static charge buildup. Use an antistatic gun or ionizer during weighing to prevent powder scattering.

-

Solubilization Sequence:

-

Tare vial.

-

Add solid.

-

Gently add solvent (DMSO/DMF) down the side of the vial.

-

Vortex. (Do not sonicate excessively if using chlorinated solvents to avoid heating/degradation).

-

Reaction Setup (Inerting)

Due to the aldehyde's susceptibility to auto-oxidation (forming the corresponding benzoic acid), all reactions must be performed under an inert atmosphere.

-

Protocol:

-

Dry glassware in an oven (>120°C) for 2 hours.

-

Cool under a stream of Nitrogen/Argon.

-

Purge reaction solvent before adding the aldehyde to remove dissolved oxygen.

-

Storage & Lifecycle Management

The "Self-Validating" Storage System: Do not rely solely on the label date.[1] Use the physical state of the compound to validate its purity before use.

-

Primary Storage: -20°C (Long term) or 2-8°C (Active use).[1]

-

Atmosphere: Store under Argon. (Argon is heavier than air and protects the solid surface better than Nitrogen).

-

Container: Amber glass vial with a PTFE-lined screw cap.[1] Avoid Parafilm alone as it is permeable to oxygen over time.

QC Check before Synthesis:

-

Visual: Is the solid free-flowing? (Clumping suggests moisture absorption).

-

Color: Is it pale yellow? (Dark brown = repurify).

-

H-NMR Check: Look for the aldehyde proton peak (~10.0 ppm). The appearance of a broad singlet ~11-13 ppm suggests oxidation to the carboxylic acid.

Emergency Response & Waste Disposal

Spillage (Solid)

-

Do NOT dry sweep. This generates dust.

-

Method: Cover the spill with a paper towel dampened with PEG-400 (Polyethylene Glycol) or ethanol.[1] The solvent suppresses dust and solubilizes the organic residue. Wipe up and dispose of as hazardous chemical waste.

First Aid

-

Skin Contact: Wash immediately with soap and water.[5][6][7] Note: If dissolved in DMSO, wash for 15+ minutes, as DMSO carries the toxin into the bloodstream.

-

Eye Contact: Rinse for 15 minutes.[5][7][8][9] The aldehyde moiety is a lachrymator and irritant; seek ophthalmological evaluation if redness persists.

Visualizing the Workflow

The following diagram outlines the decision logic for handling this compound, from receipt to reaction.

Figure 1: Operational lifecycle and decision logic for handling this compound.

References

-

Carl Roth. (2023). Safety Data Sheet: 4-Hydroxybenzaldehyde (Functional Group Safety).[1] Retrieved from [Link][1]

-

PubChem. (n.d.). Compound Summary: Brominated Benzaldehydes. National Library of Medicine. Retrieved from [Link][1]

Sources

- 1. This compound - CAS:2973-75-3 - Shandong Benrite New Chemical Materials Co., Ltd [benritechem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 2973-75-3 [chemicalbook.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. angenechemical.com [angenechemical.com]

Methodological & Application

Application Note: 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde as a Strategic Building Block

[1]

Executive Summary

This compound is a specialized aromatic building block characterized by a dense substitution pattern.[1] Unlike common mono-brominated phenols, this molecule possesses vicinal bromine atoms at the C2 and C3 positions (relative to the aldehyde), providing unique steric and electronic properties.[1]

It serves as a critical intermediate in the total synthesis of Bastadins (marine sponge metabolites with cytotoxic activity) and is increasingly utilized in the development of tyrosine kinase inhibitors and antioxidant scaffolds . Its synthesis involves a regioselective dibromination of vanillin, a process that alters the standard numbering of the vanilloid core.

Structural Analysis & "Expert Insight"

To effectively use this building block, one must understand the nomenclature shift that occurs during its synthesis from Vanillin.

-

Precursor: Vanillin (4-hydroxy-3-methoxybenzaldehyde).[1]

The "Renumbering" Phenomenon: When vanillin is brominated twice, the bromine atoms occupy positions 5 and 6 (relative to the original vanillin numbering). However, according to IUPAC priority rules, the ring is renumbered to assign the lowest locants to the substituents.

-

Original C6 (ortho to CHO)

Becomes C2 . -

Original C5 (meta to CHO)

Becomes C3 . -

Original C3 (methoxy)

Becomes C5 .

Why this matters: The "5-methoxy" in the target name corresponds to the "3-methoxy" of the original vanillin.[1] The "2,3-dibromo" motif creates a highly congested environment around the aldehyde, influencing the kinetics of condensation reactions (e.g., Knoevenagel, Schiff base formation).

Synthesis Protocol: Regioselective Dibromination

Commercial availability can be sporadic; thus, in-house synthesis from inexpensive vanillin is a valuable protocol.[1]

Workflow Diagram

Caption: Step-wise bromination pathway converting Vanillin to the 2,3-dibromo derivative via 5-bromovanillin.

Detailed Methodology

Step 1: Synthesis of 5-Bromovanillin (Intermediate)

-

Dissolution: Dissolve Vanillin (10 mmol) in glacial acetic acid (20 mL).

-

Bromination: Add molecular Bromine (

, 11 mmol, 1.1 eq) dropwise at 25°C. -

Reaction: Stir for 4 hours. The bromine selectively attacks the position ortho to the phenol (C5) due to the directing power of the hydroxyl group.

-

Isolation: Pour into cold water. Filter the white precipitate.[1][9] Wash with water.[1][7][8][9]

Step 2: Synthesis of this compound

Critical Step: The second bromine must enter the position ortho to the aldehyde (originally C6), which is deactivated and sterically hindered. Iron powder is required as a Lewis acid catalyst.[1]

-

Setup: Suspend 5-Bromovanillin (from Step 1) in glacial acetic acid.

-

Catalyst: Add Iron filings (Fe, 0.5 mmol, ~5 mol%).

-

Addition: Add excess Bromine (

, 24 mmol, ~2.4 eq) dropwise. -

Reflux: Heat the mixture to reflux (approx. 120°C) overnight. The heat and catalyst overcome the activation energy barrier for the C6 position.

-

Workup: Cool to room temperature. Pour into ice water.

-

Purification: Filter the gray/off-white solid. Recrystallize from ethanol if necessary.

Applications in Drug Discovery

A. Precursor for Bastadin Synthesis (Suzuki/Ullmann Coupling)

The 2,3-dibromo motif is essential for synthesizing Bastadins , which are cyclic tetramers derived from tyrosine. The bromine atoms serve as handles for forming diaryl ethers or direct aryl-aryl bonds.[1]

-

Protocol Insight: The bromine at C3 (ortho to OH) is electronically distinct from the bromine at C2 (ortho to CHO). In Pd-catalyzed cross-couplings (Suzuki-Miyaura), the C2 bromine is more sterically hindered but is also ortho to an electron-withdrawing aldehyde, potentially making it more labile to oxidative addition under specific ligand conditions.[1]

B. Schiff Base & Ligand Synthesis

The aldehyde group remains reactive despite the steric bulk of the adjacent bromine at C2.

-

Reaction: Condensation with primary amines (e.g., phenethylamine) yields Schiff bases used as ligands for metal complexes or as bioactive cores.

-

Condition Note: Due to the "ortho effect" of the C2-Bromine, standard condensation (EtOH, RT) may be slow. Use of a dehydrating agent (

or molecular sieves) and elevated temperature (refluxing ethanol) is recommended to drive the equilibrium.

C. Functionalization Data Table

| Reaction Type | Reagent | Product Class | Key Observation |

| Reduction | Benzyl Alcohol | Yields >90%.[1] C2-Br does not interfere.[1] | |

| Condensation | Aniline, EtOH, Reflux | Schiff Base (Imine) | Requires heat due to steric hindrance at C2.[1] |

| O-Alkylation | MeI, | Veratraldehyde Deriv.[1] | Protection of 4-OH is rapid.[1] |

| Coupling | Boronic Acid, Pd(PPh3)4 | Biaryl | Selective coupling possible; optimization required.[1] |

Visual Application Workflow

Caption: Divergent synthetic utility of the 2,3-dibromo scaffold in medicinal chemistry.

Safety & Handling

-

Hazards: The compound is an irritant (Skin/Eye/Respiratory).[8]

-

Storage: Store in a cool, dry place. Light sensitive (brominated compounds can degrade/discolor).[1]

-

CAS Verification: Ensure you order CAS 2973-75-3 .[1] Do not confuse with 3,5-dibromo-4-hydroxybenzaldehyde (CAS 2973-77-5), which lacks the methoxy group and has a different substitution pattern.

References

-

MDPI Antioxidants. "Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.

-

Source:[1]

-

-

National Institutes of Health (NIH). "2,3-Dibromo-6-methoxy-4-[(phenethylamino)methylidene]cyclohexa-2,5-dien-1-one methanol monosolvate."[1] (Crystallography and Schiff base application).

-

Source:[1]

-

-

BLD Pharm. "Product Datasheet: this compound (CAS 2973-75-3)." (Physical properties and commercial availability).

-

Source:[1]

-

-

Thermo Fisher Scientific. "Safety Data Sheet and Product Specifications for this compound."

-

Source:[1]

-

Sources

- 1. O-Acetylvanillin | CAS#:881-68-5 | Chemsrc [chemsrc.com]

- 2. 2-BROMO-6-METHOXY-PHENOL | 28165-49-3 [chemicalbook.com]

- 3. 2-BROMO-6-METHOXY-PHENOL | 28165-49-3 [amp.chemicalbook.com]

- 4. 2,3-Dibromo-6-methoxy-4-[(phenethylamino)methylidene]cyclohexa-2,5-dien-1-one methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. B21140.14 [thermofisher.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

derivatization of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde

An In-Depth Technical Guide to the Derivatization of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde for Advanced Research and Drug Discovery

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the strategic , a versatile polysubstituted aromatic aldehyde. Possessing a unique combination of reactive functional groups—a phenolic hydroxyl, an aldehyde, a methoxy group, and two bromine atoms—this compound serves as an exceptional scaffold for the synthesis of novel molecules with potential applications in medicinal chemistry, agrochemicals, and materials science.[1] This document provides field-proven protocols for key derivatization reactions, including O-alkylation, reductive amination, Knoevenagel condensation, and the Wittig reaction. Each protocol is accompanied by a detailed explanation of the underlying chemical principles, justifications for methodological choices, and guidelines for the characterization of the resulting derivatives.

Introduction: The Strategic Importance of this compound

This compound, also known as 2,3-Dibromovanillin, is a highly functionalized aromatic compound.[2] Its utility as a synthetic intermediate stems from the distinct reactivity of its functional groups. The phenolic hydroxyl group offers a site for etherification, while the aldehyde group is a gateway to a multitude of transformations, including the formation of imines, alkenes, and secondary amines. The electron-withdrawing nature of the bromine and aldehyde substituents influences the acidity of the phenolic proton and the reactivity of the aromatic ring. This guide explores the controlled modification of these functional groups to generate a diverse library of novel compounds.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful derivatization.

| Property | Value | Source |

| CAS Number | 2973-75-3 | [2] |

| Molecular Formula | C₈H₆Br₂O₃ | [2] |

| Molecular Weight | 309.941 g/mol | [2] |

| Melting Point | 218 °C | [2] |

| Boiling Point | 334.4 °C at 760 mmHg | [2] |

| Density | 1.988 g/cm³ | [2] |

| Appearance | White to off-white crystalline powder | [1] |

Core Derivatization Protocols

The following sections provide detailed, step-by-step protocols for the .

O-Alkylation of the Phenolic Hydroxyl Group via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an Sₙ2 mechanism.[3][4] This involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide, which then attacks an alkyl halide.[5]

Causality of Experimental Choices:

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the acidic phenolic proton without causing unwanted side reactions.

-

Solvent: Acetone is an excellent solvent for this reaction as it is polar aprotic, effectively dissolving the reactants while not interfering with the Sₙ2 mechanism.

-

Alkylating Agent: A primary alkyl halide, such as ethyl bromide, is chosen to minimize the competing E2 elimination reaction that can occur with more sterically hindered halides.[5]

Experimental Protocol:

-

To a stirred solution of this compound (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

-

Add the desired alkyl halide (e.g., ethyl bromide, 1.2 eq) to the mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the crude product in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting ether derivative by column chromatography on silica gel.

Visualization of the O-Alkylation Workflow:

Caption: O-Alkylation Workflow.

Reductive Amination of the Aldehyde Group

Reductive amination is a powerful method for synthesizing secondary and tertiary amines from aldehydes.[6] The reaction proceeds through the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine.[7]

Causality of Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that can reduce imines in the presence of aldehydes, minimizing the reduction of the starting aldehyde.[8]

-

Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and facilitates the formation of the imine intermediate.[8]

-

Catalyst: Acetic acid can be used as a catalyst to accelerate imine formation, especially with less reactive amines.[8]

Experimental Protocol:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in 1,2-dichloroethane (DCE).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude amine derivative by column chromatography.

Visualization of the Reductive Amination Workflow:

Caption: Reductive Amination Workflow.

Knoevenagel Condensation of the Aldehyde Group

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a new carbon-carbon double bond.[9] This reaction is particularly useful for synthesizing α,β-unsaturated compounds.[10]

Causality of Experimental Choices:

-

Active Methylene Compound: Malononitrile is a highly reactive active methylene compound that readily undergoes condensation.

-

Catalyst: A weak base like piperidine is an effective catalyst for this reaction, facilitating the deprotonation of the active methylene compound to form a carbanion.[10]

-

Solvent: Ethanol is a suitable solvent that dissolves the reactants and facilitates the reaction.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. A precipitate may form as the reaction progresses.

-

Monitor the reaction by TLC.

-

If a precipitate has formed, collect the product by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture in vacuo.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure condensed product.

Visualization of the Knoevenagel Condensation Workflow:

Caption: Knoevenagel Condensation Workflow.

Wittig Reaction of the Aldehyde Group

The Wittig reaction is a versatile method for converting aldehydes and ketones into alkenes.[11] It involves the reaction of the carbonyl compound with a phosphonium ylide (Wittig reagent).[11][12]

Causality of Experimental Choices:

-

Wittig Reagent: The choice of the phosphonium ylide determines the structure of the resulting alkene. For this protocol, a simple ylide like methyltriphenylphosphonium bromide is used to introduce a terminal double bond.

-

Base: A strong base such as n-butyllithium (n-BuLi) is required to deprotonate the phosphonium salt and generate the reactive ylide.

-

Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for Wittig reactions as it is aprotic and can dissolve the reactants.

Experimental Protocol:

-

Ylide Preparation: In a flame-dried, two-neck flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) to the suspension. The mixture will turn a characteristic color (often orange or yellow), indicating ylide formation. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Wittig Reaction: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the ylide solution back to 0 °C and slowly add the solution of the aldehyde.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution in vacuo.

-

Purify the crude alkene derivative by column chromatography to separate it from the triphenylphosphine oxide byproduct.

Visualization of the Wittig Reaction Workflow:

Caption: Wittig Reaction Workflow.

Characterization of Derivatives

The successful synthesis of the desired derivatives must be confirmed through rigorous analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds.[13][14] For instance, in O-alkylation products, new signals corresponding to the protons of the added alkyl group will be observed in the ¹H NMR spectrum. For reductive amination products, the disappearance of the aldehyde proton signal and the appearance of new signals for the N-alkyl group will be evident.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the transformation of functional groups.[14] For example, in the Knoevenagel and Wittig products, the disappearance of the aldehyde C=O stretching frequency and the appearance of a C=C stretching band will be observed.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the derivatives and to support the proposed structures through fragmentation patterns.[13][15]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the purity of the final products and to monitor the progress of the reactions.[16][17]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of derivatives. The protocols outlined in this guide for O-alkylation, reductive amination, Knoevenagel condensation, and the Wittig reaction provide a solid foundation for researchers and drug development professionals to explore the chemical space around this scaffold. The careful selection of reagents and reaction conditions, coupled with rigorous characterization of the products, will enable the generation of novel molecules with potentially valuable biological and material properties.

References

-

RSC Publishing. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

-

LookChem. (n.d.). This compound - CAS:2973-75-3. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

Morressier. (2021, August 22). Synthesis and analysis of derivatives of dibenzalacetone aldol products. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

ACS Publications. (2019, September 16). Hindered ether synthesis shocked to life. C&EN Global Enterprise. Retrieved from [Link]

-

Semantic Scholar. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]

-

ACS Publications. (n.d.). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry. Retrieved from [Link]

-

SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

-

Supporting Information. (n.d.). Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]

-

MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2018, June 8). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

PMC - NIH. (n.d.). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Retrieved from [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Retrieved from [Link]

-

ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

- Google Patents. (n.d.). DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS.

-

Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

-

PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dibromo-4-Hydroxybenzaldehyde. Retrieved from [Link]

-

YouTube. (2022, August 17). The Wittig Reaction. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. francis-press.com [francis-press.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Synthesis and analysis of derivatives of dibenzalacetone aldol products [morressier.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde in Pharmaceutical Research

Foreword: Unveiling the Potential of a Niche Scaffold

In the vast landscape of pharmaceutical research, the exploration of novel chemical entities is the cornerstone of discovering next-generation therapeutics. While a significant body of literature exists for many core scaffolds, there remains a wealth of untapped potential in less-explored molecules. 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde represents one such compound—a unique substituted benzaldehyde with a compelling arrangement of functional groups that suggests a range of biological activities.

This guide is designed for researchers, scientists, and drug development professionals who are intrigued by the prospect of investigating this molecule. It moves beyond a simple recitation of facts, instead providing a framework for inquiry. We will delve into the inferred potential of this compound based on the established activities of structurally related molecules, and in doing so, provide detailed, actionable protocols to empower your research endeavors. The narrative that follows is grounded in the principles of scientific integrity, offering not just the "how" but the "why" behind each experimental design.

Section 1: Compound Profile and Synthetic Strategy

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is paramount before embarking on any experimental work. Below is a summary of the key characteristics of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₆Br₂O₃ | Echemi[1] |

| Molecular Weight | 310.94 g/mol | Echemi[1] |

| Appearance | Likely a crystalline solid | Inferred from related compounds |

| CAS Number | Not available | - |

| Storage | Store in a cool, dry place | Standard for benzaldehydes[2] |

Rationale for Synthesis and a Plausible Route

While this compound is available from some suppliers, understanding its synthesis is crucial for derivatization and troubleshooting. A plausible synthetic route involves the bromination of a suitable benzaldehyde precursor. The presence of both a hydroxyl and a methoxy group on the aromatic ring will direct the electrophilic substitution of bromine.

A logical starting material would be 4-hydroxy-3-methoxybenzaldehyde (vanillin) or 3-hydroxy-4-methoxybenzaldehyde (isovanillin). The bromination of substituted benzaldehydes is a well-established reaction in organic chemistry.[3][4]

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound via electrophilic bromination of a suitable precursor. This protocol is adapted from established methods for the bromination of substituted benzaldehydes.[5]

Materials:

-

4-hydroxy-5-methoxybenzaldehyde (starting material)

-

Elemental Bromine (Br₂)

-

Chloroform (or another suitable inert solvent)

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, suspend the starting material (e.g., 0.5 moles of 4-hydroxy-5-methoxybenzaldehyde) in an appropriate volume of chloroform (e.g., 750 mL).

-

Preparation of Bromine Solution: In a separate container, dissolve an equimolar amount of elemental bromine (0.5 moles) in chloroform (e.g., 200 mL).

-

Controlled Addition of Bromine: Cool the flask containing the starting material to 0°C using an ice bath. Slowly add the bromine solution dropwise from the dropping funnel to the stirred suspension of the benzaldehyde. Maintain the temperature at 0°C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully add deionized water to the reaction mixture to quench any remaining bromine and to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration. Wash the crude product with cold water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality of Experimental Choices:

-

Choice of Solvent: Chloroform is an inert solvent that will not react with bromine.

-

Low-Temperature Addition: The slow, controlled addition of bromine at 0°C is crucial to prevent unwanted side reactions and to control the exothermicity of the reaction.

-

Aqueous Work-up: The addition of water serves to both quench the reaction and to precipitate the organic product, which is typically insoluble in water.

Section 2: Inferred Pharmaceutical Applications and Investigational Protocols

Given the limited direct data on this compound, we can infer its potential biological activities from structurally similar compounds. The presence of a halogenated phenolic ring is a common feature in many bioactive natural products, particularly those from marine sources, which are known to possess anti-inflammatory, antioxidant, and antimicrobial properties.[6] Furthermore, substituted benzaldehydes are versatile intermediates in the synthesis of a wide array of pharmacologically active molecules.[2][7]

Potential as an Antimicrobial Agent

Scientific Rationale: The parent compound, benzaldehyde, and its derivatives have demonstrated antibacterial activity.[8] Specifically, 2-hydroxy-4-methoxybenzaldehyde has shown promising antibacterial and antibiofilm efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[9] The mechanism of action for this class of compounds is believed to involve disruption of the bacterial cell membrane.[9] The presence of bromine atoms on the aromatic ring of this compound may enhance its antimicrobial potency due to increased lipophilicity, which could facilitate its passage through the bacterial cell wall.

Protocol 2: Evaluation of Antimicrobial and Antibiofilm Activity

Objective: To determine the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and antibiofilm activity of this compound against a panel of clinically relevant bacteria.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density at 600 nm)

-

Crystal Violet solution (0.1% w/v)

-

Ethanol (95%)

Workflow Diagram:

Caption: Workflow for assessing antimicrobial and antibiofilm activity.

Procedure:

Part A: MIC and MBC Determination

-

Serial Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in MHB in a 96-well plate.

-

Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: Plate 100 µL from the wells showing no growth onto Mueller-Hinton agar plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Part B: Biofilm Disruption Assay

-

Biofilm Formation: Grow bacterial biofilms in a 96-well plate by inoculating with a standardized bacterial suspension and incubating for 24-48 hours.

-

Compound Treatment: After biofilm formation, remove the planktonic cells and add fresh media containing various concentrations of the test compound. Incubate for another 24 hours.

-

Quantification: Wash the wells to remove non-adherent cells. Stain the remaining biofilm with 0.1% crystal violet. Solubilize the stain with 95% ethanol and measure the absorbance at 570 nm.

Expected Outcomes and Interpretation:

-

A low MIC and MBC value would indicate potent antimicrobial activity.

-

A significant reduction in absorbance in the biofilm assay would suggest that the compound can disrupt pre-formed biofilms.

Potential as an Anti-inflammatory Agent

Scientific Rationale: Bromophenols isolated from marine algae have been reported to possess a wide range of biological activities, including anti-inflammatory effects.[6] For instance, 3-bromo-4,5-dihydroxybenzaldehyde has been shown to suppress inflammation in keratinocytes.[6] The structural similarity of this compound to these marine-derived bromophenols suggests that it may also exhibit anti-inflammatory properties. A plausible mechanism of action could involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

Protocol 3: In Vitro Evaluation of Anti-inflammatory Activity

Objective: To assess the ability of this compound to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

ELISA kits for TNF-α and IL-6

Workflow Diagram:

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed the cells in 96-well plates at an appropriate density.

-

Compound Treatment and Stimulation: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Cell Viability Assay: After the treatment period, assess cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of the pro-inflammatory cytokines TNF-α and IL-6 using commercially available ELISA kits.

Expected Outcomes and Interpretation:

-

A dose-dependent decrease in the production of TNF-α and IL-6 in LPS-stimulated cells would indicate anti-inflammatory activity.

-

The MTT assay should confirm that the compound is not cytotoxic at the concentrations tested.

Section 3: Role as a Synthetic Intermediate

Beyond its own potential bioactivity, this compound is a valuable intermediate for the synthesis of more complex molecules.[7] The aldehyde group is a versatile functional handle that can be readily converted into other functionalities. For example, it can undergo condensation reactions with primary amines to form Schiff bases, which are a well-known class of compounds with a broad spectrum of biological activities.[10]

Caption: Synthetic utility of the aldehyde functional group.

Section 4: Concluding Remarks

This compound stands as a compelling, yet under-investigated, molecule in the realm of pharmaceutical research. While direct evidence of its biological activity is sparse, the structural analogy to known bioactive compounds provides a strong rationale for its exploration as a potential antimicrobial and anti-inflammatory agent. Furthermore, its chemical structure makes it an attractive starting point for the synthesis of novel compound libraries.

The protocols and workflows detailed in this guide are intended to serve as a robust starting point for researchers. By providing not only the methodological steps but also the scientific reasoning behind them, we hope to empower the scientific community to unlock the full therapeutic potential of this and other niche chemical scaffolds.

References

Sources

- 1. echemi.com [echemi.com]

- 2. adpharmachem.com [adpharmachem.com]

- 3. US4551557A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]

- 4. US4551558A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. designer-drug.com [designer-drug.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 2973-59-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 17. researchgate.net [researchgate.net]

- 18. sciencemadness.org [sciencemadness.org]

- 19. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde as an intermediate in drug discovery

Application Note: High-Purity Synthesis and Utilization of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde in Medicinal Chemistry

Executive Summary

This compound (CAS: 2973-75-3), often derived from the bromination of vanillin, represents a "privileged scaffold" in modern drug discovery. Structurally, it mimics the poly-brominated phenolic motifs found in marine natural products (e.g., Bastadins, Symphyocladia bromophenols) which exhibit potent anticancer, antiviral, and antioxidant properties.

For the medicinal chemist, this molecule is not merely a target but a versatile electrophilic hub . The presence of two sterically distinct bromine atoms (positions 2 and 3) adjacent to phenolic and aldehyde handles allows for regioselective cross-coupling reactions (Suzuki, Sonogashira), enabling the rapid generation of diverse chemical libraries (benzofurans, indoles, and quinolines).

This guide provides a validated, step-by-step protocol for the synthesis of this intermediate and outlines its application in generating bioactive heterocycles.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 5,6-Dibromovanillin (based on vanillin numbering) |

| CAS Number | 2973-75-3 |

| Molecular Formula | C₈H₆Br₂O₃ |

| Molecular Weight | 309.94 g/mol |

| Appearance | White to pale cream powder |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Key Functional Groups | Aldehyde (C-1), Aryl Bromides (C-2, C-3), Phenol (C-4), Methoxy (C-5) |

Strategic Synthesis Protocol

Causality & Logic: Direct dibromination of vanillin often yields inseparable mixtures of mono- and di-bromo products along with polymeric tars due to the high reactivity of the phenol ring. A stepwise approach is strictly recommended to ensure regiocontrol.

-

Step 1: Mild bromination at the most activated position (ortho to -OH) yields 5-bromovanillin.

-

Step 2: Iron-catalyzed bromination forces the second halogen onto the sterically crowded position 6 (which becomes C-2 in IUPAC numbering).

Step 1: Synthesis of 5-Bromovanillin (Intermediate)

Target: 3-bromo-4-hydroxy-5-methoxybenzaldehyde (Vanillin Numbering: 5-bromo)

Reagents:

-

Vanillin (10 mmol, 1.52 g)

-

Bromine (Br₂) (11 mmol, 0.56 mL)

-

Glacial Acetic Acid (20 mL)

Protocol:

-

Dissolve vanillin in glacial acetic acid in a 50 mL round-bottom flask.

-

Critical Step: Add Br₂ dropwise over 20 minutes at 25°C . Reason: Rapid addition causes exotherms that lead to oxidative polymerization.

-

Stir the mixture for 4 hours. A white precipitate will form.

-

Pour the reaction mixture into 100 mL of ice-cold water.

-

Filter the white solid and wash with cold water (3 x 20 mL) to remove residual acid and bromine.

Step 2: Synthesis of this compound

Target: The Title Compound

Reagents:

-

5-Bromovanillin (from Step 1) (5 mmol)

-

Bromine (Br₂) (12 mmol)

-

Iron Powder (Fe) (0.5 mmol, 28 mg) - Catalyst[2]

-

Sodium Acetate (NaOAc) (anhydrous, 10 mmol) - Buffer

-

Glacial Acetic Acid (20 mL)

Protocol:

-

Suspend 5-bromovanillin, NaOAc, and Fe powder in acetic acid.

-

Mechanistic Insight: NaOAc buffers the HBr generated, preventing acid-catalyzed de-methylation (cleavage of the methoxy group). Iron acts as a Lewis acid to activate Br₂ for the difficult substitution at the crowded position.

-

-

Heat the mixture to reflux (120°C) .

-

Add Br₂ dropwise carefully through a condenser.

-

Reflux for 12 hours. Monitor by TLC (Hexane/EtOAc 3:1).[2] The mono-bromo spot will disappear, replaced by a lower Rf spot.

-

Cool to room temperature and pour into ice water (100 mL).

-

Collect the gray/off-white solid by filtration.

-

Purification: Recrystallize from Ethanol/Water (9:1) to obtain pure white crystals.

-

Validation: ¹H NMR (DMSO-d₆) should show a single aromatic proton singlet at ~δ 7.6 ppm (H-6) and the aldehyde proton at ~δ 10.2 ppm.

Application in Drug Discovery: Scaffold Diversification

The this compound scaffold is a precursor for Benzofuran derivatives, a class of compounds known for tubulin polymerization inhibition (anticancer).

Protocol: Synthesis of 7-Methoxy-benzofuran Derivatives

This reaction utilizes the aldehyde and the adjacent hydroxyl group to close a ring, while preserving the bromine handles for later coupling.

Workflow:

-

O-Alkylation: React the phenol (C-4) with an α-halo ketone (e.g., chloroacetone) using K₂CO₃ in DMF.

-

Cyclization: Perform an intramolecular aldol condensation (using KOH/EtOH) to close the furan ring.

-

Result: A 4,5-dibromo-7-methoxybenzofuran scaffold.

-

Library Generation: Use Suzuki-Miyaura coupling to selectively replace the Bromine at C-5 (more activated) vs C-4.

Visualizations

Figure 1: Synthesis Pathway

Caption: Stepwise regioselective bromination of vanillin to yield the target scaffold.[1][2][3]

Figure 2: Drug Discovery Workflow (Scaffold Diversification)

Caption: Utilization of the dibromo-scaffold to generate anticancer benzofuran libraries.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 2 | Incomplete bromination due to steric hindrance. | Ensure Iron catalyst is fresh. Increase reflux time to 16h. |

| Dark/Tarry Product | Oxidation of phenol; Temperature too high. | Maintain strict temperature control. Perform reaction under N₂ atmosphere. |

| Loss of Methoxy Group | Acid-catalyzed ether cleavage. | Ensure sufficient NaOAc is present to buffer HBr. |

| Impurity in NMR | Residual mono-bromo species. | Recrystallize twice from EtOH/H₂O. The di-bromo product is less soluble. |

References

-

Liu, M., et al. (2022).[2] "Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols." Antioxidants, 11(5), 786.[2]

-

PubChem. (n.d.). "this compound (Compound Summary)." National Library of Medicine.

-

AK Scientific. (n.d.).[4] "Safety Data Sheet: this compound."

-

Markovic, D., et al. (2006). "Vanillin as a privileged scaffold in drug discovery."[5][6] Current Medicinal Chemistry. (Contextual grounding for vanillin derivatives).

Disclaimer: This protocol involves the use of corrosive reagents (Bromine) and should only be performed by qualified personnel in a fume hood.

Sources

- 1. mdpi.com [mdpi.com]